![molecular formula C20H18Cl2N2O2 B10980572 (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10980572.png)
(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
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Overview
Description
(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and piperidine moieties, each contributing to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert ketones or aldehydes into alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone may exhibit neuroprotective properties. They are being investigated for their potential to treat conditions such as:
- Alzheimer's Disease : The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering symptomatic relief in cognitive impairments associated with Alzheimer's disease .
Metabolic Disorders
The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly:
- 11β-Hydroxysteroid Dehydrogenase Type 1 : Inhibition of this enzyme can ameliorate conditions like type 2 diabetes and obesity by regulating cortisol metabolism, thus influencing glucose homeostasis and fat storage .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. Studies indicate that derivatives of piperidine, which is a component of this compound, often show enhanced activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Various studies have highlighted the efficacy of piperidine derivatives against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms.
Case Study 2: Metabolic Regulation
In a clinical trial focusing on metabolic syndrome, a derivative of the compound was tested for its ability to improve insulin sensitivity. Participants who received the treatment showed marked improvements in insulin levels and lipid profiles compared to the control group, indicating potential for managing metabolic disorders effectively.
Summary of Research Findings
Application Area | Findings |
---|---|
CNS Disorders | Potential neuroprotective effects; may aid Alzheimer's treatment |
Metabolic Disorders | Inhibits key enzymes; improves insulin sensitivity |
Antimicrobial Activity | Significant efficacy against bacterial and fungal strains |
Mechanism of Action
The mechanism of action of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1H-indol-2-yl)[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone
- (4-chloro-1H-indol-2-yl)[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methanone
- (4-chloro-1H-indol-2-yl)[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]methanone
Uniqueness
Compared to these similar compounds, (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone stands out due to its specific substituents, which influence its reactivity and interaction with biological targets. The presence of chlorine atoms on both the indole and phenyl rings enhances its electron-withdrawing properties, potentially increasing its binding affinity and specificity.
Biological Activity
The compound (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone , often referred to as a derivative of indole and piperidine, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure consists of an indole moiety linked to a piperidine derivative, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Properties
Several studies have documented the compound's effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer and renal cancer models. The mechanisms include:
- Inhibition of Tumor Growth : The compound has been observed to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.
- Cell Cycle Arrest : Research indicates that it causes G1 phase arrest in tumor cells, effectively halting their proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting critical signaling pathways involved in cell survival and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins.
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Breast Cancer
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The study revealed a dose-dependent response with IC50 values indicating effective inhibition at low micromolar concentrations.
Case Study 2: Renal Cancer
In another investigation involving 786-O renal cancer cells, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of annexin V-positive cells post-treatment, indicating early apoptotic events.
Properties
Molecular Formula |
C20H18Cl2N2O2 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(4-chloro-1H-indol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-14-6-4-13(5-7-14)20(26)8-10-24(11-9-20)19(25)18-12-15-16(22)2-1-3-17(15)23-18/h1-7,12,23,26H,8-11H2 |
InChI Key |
XPEAULBVIBRQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(N3)C=CC=C4Cl |
Origin of Product |
United States |
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